molecular formula C24H30N4O4S B2762221 N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898444-96-7

N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2762221
CAS RN: 898444-96-7
M. Wt: 470.59
InChI Key: BHUXUBYFNBVSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H30N4O4S and its molecular weight is 470.59. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

Synthetic Methodology : The compound is part of research focused on developing synthetic methodologies for creating morpholine derivatives, pyrimidine derivatives, and their structural analogs. These methodologies involve various chemical reactions including condensation, nucleophilic substitution, and chlorination, aiming to produce compounds with potential biological activities (Lei et al., 2017).

Spectral Analysis : Spectral analysis techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry are employed to characterize the structure of synthesized compounds. This is crucial for confirming the identity and purity of the compounds, which include various morpholine and pyrimidine derivatives (Thanusu et al., 2010).

Biological Activities

Antimicrobial Activity : Research into the antimicrobial properties of derivatives has shown promising results. Certain derivatives demonstrate significant inhibitory activity against various bacterial and fungal strains, indicating potential as novel antimicrobial agents (Majithiya & Bheshdadia, 2022).

Antifungal Agents : Specific derivatives have been identified as having potent antifungal activities against Candida species and Aspergillus species. This highlights their potential as broad-spectrum antifungal agents, particularly for applications in treating fungal infections (Bardiot et al., 2015).

Anti-inflammatory Properties : Several studies have synthesized and tested derivatives for their anti-inflammatory properties. These compounds have shown varying degrees of effectiveness in reducing inflammation in vivo, suggesting their potential use in developing new anti-inflammatory drugs (Bahekar & Shinde, 2004).

Cytokine Regulation : Derivatives have been studied for their ability to regulate cytokine production, specifically tumor necrosis factor-alpha (TNF-alpha) and interleukin-10. This dual regulatory action indicates potential therapeutic applications in conditions characterized by cytokine imbalance, such as septic shock and autoimmune diseases (Fukuda et al., 2000).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4S/c1-17(29)18-6-8-19(9-7-18)25-22(30)16-33-23-20-4-2-5-21(20)28(24(31)26-23)11-3-10-27-12-14-32-15-13-27/h6-9H,2-5,10-16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUXUBYFNBVSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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